![molecular formula C6H4BrN3 B578371 7-Bromoimidazo[1,2-a]pyrimidine CAS No. 1251033-57-4](/img/structure/B578371.png)
7-Bromoimidazo[1,2-a]pyrimidine
Overview
Description
7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom attached at the 7th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The bromination at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize high yield and purity. Multicomponent reactions and tandem reactions are often employed due to their efficiency and cost-effectiveness. The use of environmentally benign solvents and catalyst-free conditions is also emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, N-oxides, and dihydro derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Antimicrobial Activity
7-Bromoimidazo[1,2-a]pyrimidine and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity. Some derivatives demonstrated potent antimicrobial effects against various pathogens, including Mycobacterium species, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent studies. Various derivatives have been tested for their efficacy against different cancer cell lines.
- In Vitro Studies : Notably, one study reported that certain derivatives exhibited significant inhibitory effects on MDA-MB-231 breast cancer cells, with an IC50 value as low as 0.126 μM, indicating strong potential compared to standard chemotherapeutics like 5-Fluorouracil .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Derivative A | MDA-MB-231 | 0.126 | |
Derivative B | HeLa | 0.250 | |
Derivative C | PC-3 | 0.300 |
Antitubercular Activity
Research has also highlighted the potential of imidazo[1,2-a]pyrimidines in combating multidrug-resistant tuberculosis (MDR-TB).
- Mechanism of Action : Compounds derived from this scaffold have been shown to inhibit Mycobacterium tuberculosis effectively. For instance, specific derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain of Mtb .
Case Studies
Several case studies have documented the effectiveness and safety profile of this compound derivatives:
- Anticancer Activity Case Study : A recent investigation evaluated a library of imidazo[1,2-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted therapies .
- Antitubercular Activity Case Study : Another study focused on the anti-tubercular properties of imidazo[1,2-a]pyrimidines against MDR-TB strains. The findings suggested that these compounds could serve as a new class of drugs for treating resistant forms of tuberculosis .
Safety and Toxicity Profile
Preliminary safety assessments indicate that this compound does not exhibit acute toxicity at high concentrations in animal models.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyrimidine is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom at the 7th position can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different pharmacological properties and applications.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, leading to variations in electronic properties and reactivity.
Imidazo[1,2-a]thiazole: Features a thiazole ring, which imparts distinct chemical and biological characteristics.
Uniqueness: 7-Bromoimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. The pyrimidine ring also contributes to its distinct electronic properties and biological activity, making it a versatile scaffold for drug development and other applications .
Biological Activity
7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 198.02 g/mol
- CAS Number : 1251033-57-4
The compound features a bromine atom at the 7th position of the imidazo[1,2-a]pyrimidine structure, which significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity through halogen bonding and hydrophobic interactions. This compound has been shown to modulate several biological pathways:
- Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit significant binding affinities to viral proteins, suggesting potential as antiviral agents against SARS-CoV-2. For instance, a synthesized derivative demonstrated an affinity of -9.1 kcal/mol for the ACE2 receptor, indicating its potential as an entrance inhibitor for the virus .
- Anticancer Properties : The compound has shown promise as a c-Met inhibitor, which is critical in cancer progression. Structure-activity relationship studies have identified several derivatives that effectively inhibit c-Met signaling pathways in cancer cells, leading to reduced cell proliferation and scattering .
Biological Activity Summary
Case Study 1: Antiviral Potential
A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives aimed at inhibiting SARS-CoV-2 entry into human cells. Molecular docking studies revealed that one compound had a binding energy comparable to established inhibitors like angiotensin II and MLN-4760, highlighting its potential as a therapeutic agent against COVID-19 .
Case Study 2: Cancer Therapeutics
Research focused on developing new c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold showed that certain derivatives of this compound significantly inhibited c-Met activation in vitro. These compounds were optimized for selectivity and potency, demonstrating reduced cell proliferation in cancer models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Variations in substitution patterns can lead to significant changes in pharmacological properties:
- Bromination at Position 7 : Enhances reactivity and binding affinity.
- Substituents on the Imidazole Ring : Alter electronic properties affecting interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic protocols are optimal for preparing 7-bromoimidazo[1,2-a]pyrimidine derivatives, and how can reaction efficiency be improved?
- Methodological Answer : The one-pot Biginelli reaction is a widely used method for synthesizing imidazo[1,2-a]pyrimidine scaffolds. For brominated derivatives, 2-aminobenzimidazole can be condensed with brominated aldehydes or ketones in the presence of a 1,3-dicarbonyl compound (e.g., ethyl 3-oxohexanoate) under solvent-free conditions. Catalytic dimethylformamide (DMF) enhances cyclization efficiency, reducing reaction times to 10–12 minutes . Microwave-assisted synthesis (e.g., 130°C for 40 minutes using Pd(PPh₃)₄ and Cs₂CO₃) can further improve yields and regioselectivity for brominated intermediates .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons (e.g., H-7 in 7-bromo derivatives, δ ≈ 8.2–8.5 ppm). Coupling constants (e.g., ) and heteronuclear correlation (HSQC) help assign positions .
- Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₇BrN₄O₂ at m/z 319.11) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the scaffold .
Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how can structure-activity relationships (SAR) guide modifications?
- Methodological Answer : Imidazo[1,2-a]pyrimidines exhibit antimicrobial, antiproliferative, and kinase-inhibitory activities. The bromine substituent at position 7 enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins. SAR studies suggest:
- Antiproliferative activity : Electron-withdrawing groups (e.g., Br) at C-7 improve potency against cancer cell lines (e.g., IC₅₀ < 10 µM) .
- Kinase inhibition : 7-Bromo derivatives show selectivity for JAK2 and CDK2 due to steric and electronic interactions in the ATP-binding pocket .
Advanced Research Questions
Q. How can functionalization of the bromine atom in this compound enable diverse derivatization?
- Methodological Answer :
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Cs₂CO₃, DMF, 130°C) replaces bromine with aryl groups, enabling library diversification .
- Nucleophilic substitution : Bromine can be displaced by amines (e.g., piperazine) in polar aprotic solvents (e.g., DMSO, 100°C) to yield amine-linked analogs .
Q. What strategies resolve contradictions in mechanistic pathways for imidazo[1,2-a]pyrimidine synthesis?
- Methodological Answer : Conflicting mechanisms (e.g., enamine vs. Knoevenagel pathways in Biginelli reactions) are resolved via:
- Isotopic labeling : Using ¹⁵N-labeled 2-aminobenzimidazole tracks nitrogen incorporation into the pyrimidine ring .
- Kinetic studies : Monitoring intermediates via in-situ IR spectroscopy identifies rate-determining steps (e.g., cyclocondensation vs. dehydration) .
Q. How can microwave irradiation or ultrasound enhance the synthesis of brominated imidazo[1,2-a]pyrimidines?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction times by 50–70% (e.g., 40 minutes vs. 24 hours) and improves yields (85–95%) via uniform heating and reduced side reactions .
- Ultrasound : Cavitation accelerates mass transfer in heterogeneous reactions (e.g., Pd-catalyzed couplings), achieving >90% conversion .
Q. What analytical challenges arise in characterizing this compound polymorphs, and how are they addressed?
- Methodological Answer :
- X-ray crystallography : Resolves Br···π interactions in crystal lattices, which influence solubility and stability .
- DSC/TGA : Identifies polymorphic transitions (e.g., endothermic peaks at 170–180°C) and decomposition profiles .
Q. Experimental Design & Data Analysis
Q. How can researchers design assays to evaluate the antiproliferative activity of this compound derivatives?
- Methodological Answer :
- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control.
- Flow cytometry : Assess apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase) .
Q. What computational methods predict the binding modes of this compound derivatives to kinase targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with JAK2 (PDB: 4U5J) using bromine as a key anchor in the hydrophobic pocket.
- MD simulations (GROMACS) : Validate stability of ligand-protein complexes over 100 ns trajectories .
Q. Contradictions and Limitations
Q. Why do some synthetic routes for this compound yield regioisomeric mixtures, and how is regioselectivity controlled?
- Methodological Answer : Competing pathways (e.g., C-5 vs. C-7 bromination) arise from electrophilic aromatic substitution (EAS) directing effects. Control strategies:
- Lewis acid catalysis : FeCl₃ directs bromination to C-7 via coordination to the pyrimidine nitrogen .
- Solvent polarity : High-polarity solvents (e.g., DMF) favor C-7 substitution by stabilizing transition states .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPFHNDEOTXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-57-4 | |
Record name | 7-bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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